N-(4-Methoxyphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide
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Overview
Description
N-(4-Methoxyphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[5.5]undecane framework, which is a bicyclic system where two rings share a single carbon atom. The methoxyphenyl group attached to the nitrogen atom adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-2-azaspiro[55]undec-8-ene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents like dichloromethane or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. The choice of catalysts and reaction conditions is crucial to minimize by-products and maximize the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium hydride or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydride, lithium diisopropylamide (LDA), and other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-Methoxyphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with spirocyclic frameworks.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(4-Methoxyphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The methoxyphenyl group can enhance its binding affinity and selectivity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds share the spirocyclic core but differ in their substituents, leading to variations in their chemical and biological properties.
β-Chamigrene: A sesquiterpene with a spiro[5.5]undecane framework, known for its natural occurrence and biological activity.
Uniqueness
N-(4-Methoxyphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide stands out due to its specific combination of the spirocyclic core and the methoxyphenyl group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
85675-19-0 |
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Molecular Formula |
C18H24N2O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-azaspiro[5.5]undec-9-ene-2-carboxamide |
InChI |
InChI=1S/C18H24N2O2/c1-22-16-8-6-15(7-9-16)19-17(21)20-13-5-12-18(14-20)10-3-2-4-11-18/h2-3,6-9H,4-5,10-14H2,1H3,(H,19,21) |
InChI Key |
AUTXUCALTXMSTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCCC3(C2)CCC=CC3 |
Origin of Product |
United States |
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